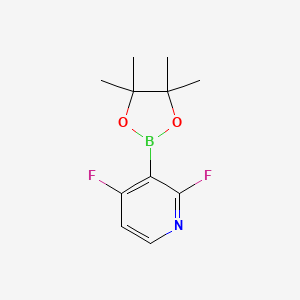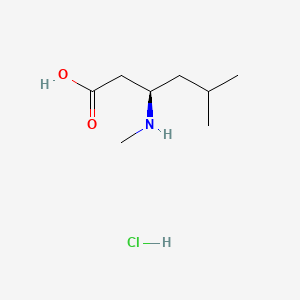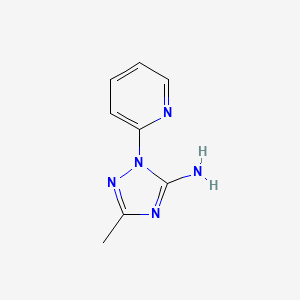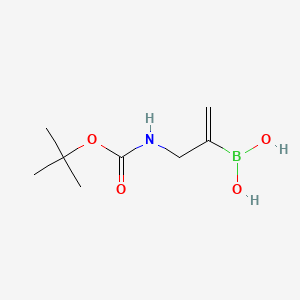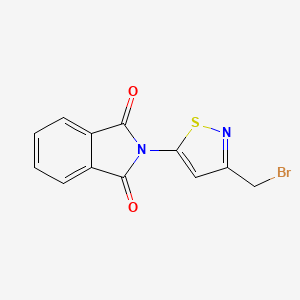![molecular formula C12H21NO2 B13464118 tert-butyl N-{[1-(prop-2-en-1-yl)cyclopropyl]methyl}carbamate](/img/structure/B13464118.png)
tert-butyl N-{[1-(prop-2-en-1-yl)cyclopropyl]methyl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-{[1-(prop-2-en-1-yl)cyclopropyl]methyl}carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyclopropyl ring, and a prop-2-en-1-yl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[1-(prop-2-en-1-yl)cyclopropyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropyl derivative. One common method involves the use of cyclopropylmethyl bromide as a starting material, which undergoes nucleophilic substitution with tert-butyl carbamate in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
tert-Butyl N-{[1-(prop-2-en-1-yl)cyclopropyl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl ring or the prop-2-en-1-yl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, tert-butyl N-{[1-(prop-2-en-1-yl)cyclopropyl]methyl}carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structural features may impart desirable pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.
作用機序
The mechanism of action of tert-butyl N-{[1-(prop-2-en-1-yl)cyclopropyl]methyl}carbamate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of enzymes that catalyze the hydrolysis of carbamates. The cyclopropyl ring and prop-2-en-1-yl group may enhance its binding affinity and specificity for these targets.
類似化合物との比較
Similar Compounds
tert-Butyl N-allylcarbamate: Similar in structure but lacks the cyclopropyl ring.
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate: Contains a hydroxymethyl group instead of the prop-2-en-1-yl group.
tert-Butyl N,N-bis(prop-2-yn-1-yl)carbamate: Features two prop-2-yn-1-yl groups instead of one prop-2-en-1-yl group.
Uniqueness
tert-Butyl N-{[1-(prop-2-en-1-yl)cyclopropyl]methyl}carbamate is unique due to the combination of its cyclopropyl ring and prop-2-en-1-yl group. This structural arrangement imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C12H21NO2 |
|---|---|
分子量 |
211.30 g/mol |
IUPAC名 |
tert-butyl N-[(1-prop-2-enylcyclopropyl)methyl]carbamate |
InChI |
InChI=1S/C12H21NO2/c1-5-6-12(7-8-12)9-13-10(14)15-11(2,3)4/h5H,1,6-9H2,2-4H3,(H,13,14) |
InChIキー |
FYDYQNLPRJRBBL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1(CC1)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2,2-difluoro-2H,5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B13464037.png)
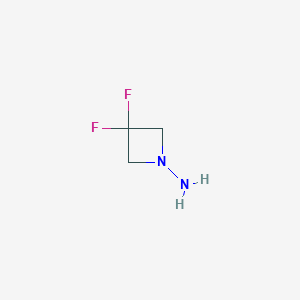
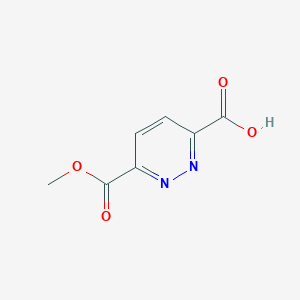
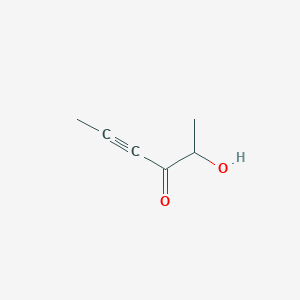
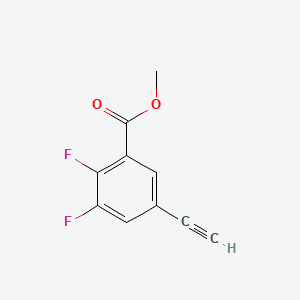
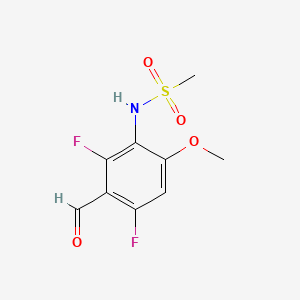
![3-Thia-9-azabicyclo[3.3.1]nonane](/img/structure/B13464070.png)
![2,2-Difluoro-1-methyl-3-phenylbicyclo[1.1.1]pentane](/img/structure/B13464071.png)
![3-Butylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13464078.png)
